molecular formula C9H14Br2N4 B2688913 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide CAS No. 1423032-45-4

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide

Cat. No.: B2688913
CAS No.: 1423032-45-4
M. Wt: 338.047
InChI Key: QYPUVNRBOQYXRQ-UHFFFAOYSA-N
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Description

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide (CAS: 1423032-45-4 ) is a high-purity chemical compound with the molecular formula C9H14Br2N4 and a molecular weight of 338.04 g/mol . This dihydrobromide salt form enhances the stability and solubility of the core molecule, which has a molecular formula of C9H12N4 for the free base . The compound is supplied as a solid powder and should be stored at room temperature . Researchers are exploring its potential as a key intermediate in medicinal chemistry, particularly given the established pharmacological interest in the imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine scaffold . This class of fused bicyclic heterocycles has demonstrated significant and diverse biological activities in scientific literature, including potent anti-infective and anti-tubercular properties by targeting the QcrB subunit of the cytochrome bcc complex in the oxidative phosphorylation pathway of Mycobacterium tuberculosis . Other investigated activities for analogous structures include anti-cancer and anti-inflammatory effects, often mediated through the suppression of key signaling pathways such as NF-κB and STAT3 . This reagent is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.2BrH/c1-7-3-5-13-6-8(2-4-10)12-9(13)11-7;;/h3,5-6H,2,4,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPUVNRBOQYXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)CCN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-45-4
Record name 2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyrimidine core. This is followed by alkylation with an ethylamine derivative to introduce the ethanamine group. The final step involves the formation of the dihydrobromide salt by reacting the free base with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine group (-NH<sub>2</sub>) on the ethanamine side chain acts as a nucleophile, enabling reactions such as:

Reaction TypeExampleConditionsProduct
Alkylation Reaction with alkyl halidesBase (e.g., K<sub>2</sub>CO<sub>3</sub>), polar aprotic solvent (DMF)Secondary or tertiary amine derivatives
Acylation Treatment with acyl chloridesRoom temperature, inert atmosphereAmide formation
Schiff Base Formation Condensation with aldehydesAcidic or neutral conditions, refluxImine derivatives

These reactions are critical for modifying the compound’s pharmacokinetic properties in drug discovery .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyrimidine ring undergoes electrophilic substitution, primarily at the 3- and 5-positions:

ElectrophilePositionCatalystOutcome
Bromine (Br<sub>2</sub>)3-positionFeBr<sub>3</sub>Brominated derivative
Nitration (HNO<sub>3</sub>)5-positionH<sub>2</sub>SO<sub>4</sub>Nitro-substituted analog

Such functionalizations diversify the compound’s applications in materials science and medicinal chemistry .

Salt Metathesis and Acid-Base Reactions

As a dihydrobromide salt, the compound participates in ion-exchange reactions:

ReactionReagentConditionsResult
Deprotonation NaOH (aqueous)Room temperatureFree base form (2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine)
Counterion Exchange AgNO<sub>3</sub>Methanol, refluxNitrate salt formation

The free base exhibits increased lipophilicity, facilitating organic-phase reactions .

Oxidation and Reduction

The ethanamine side chain and heterocyclic core are susceptible to redox transformations:

ProcessReagentTarget SiteProduct
Oxidation KMnO<sub>4</sub> (acidic)Primary amineNitrile or carboxylic acid
Reduction NaBH<sub>4</sub>Imine bonds (if present)Saturated analogs

These reactions are pivotal for probing metabolic pathways or stabilizing the scaffold .

Cycloaddition and Cross-Coupling

The compound’s aromatic system enables participation in:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups.

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition for bioconjugation.

ReactionCatalystApplication
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>Library diversification
Huisgen CycloadditionCuSO<sub>4</sub>/NaAscBiocompatible tagging

Such strategies are employed in targeted drug delivery systems .

Thermal Decomposition

Under elevated temperatures (>200°C), the dihydrobromide salt decomposes via:

  • Debromination : Release of HBr gas.

  • Ring Fragmentation : Breakdown into smaller heterocyclic fragments.

Thermogravimetric analysis (TGA) data for this compound is currently unavailable but hypothesized to align with imidazo[1,2-a]pyrimidine thermal profiles .

Scientific Research Applications

Structural Overview

The compound has the following characteristics:

  • Molecular Formula : C9H14Br2N4
  • Molecular Weight : 338.04 g/mol
  • IUPAC Name : 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine dihydrobromide
  • CAS Number : 1423032-45-4

Biological Activities

Recent studies have highlighted the biological activities associated with imidazo[1,2-a]pyrimidine derivatives, which include:

  • Antimicrobial Properties : These compounds have shown effectiveness against various microbial strains. Their ability to inhibit bacterial growth makes them candidates for antibiotic development.
  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyrimidine derivatives can exhibit cytotoxic effects on cancer cells. This is attributed to their interaction with nucleic acids and enzymes involved in cell proliferation and apoptosis .
  • Antiviral Effects : Some derivatives have demonstrated the ability to inhibit viral replication, suggesting potential use in antiviral therapies .

Case Studies and Research Findings

Several studies have investigated the applications of compounds related to 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide:

  • Synthesis and Characterization :
    • A study synthesized various imidazo[1,2-a]pyrimidine derivatives, including those similar to the target compound. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures and potential as bioactive agents .
  • Pharmacological Assessments :
    • In vitro assays demonstrated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines. This suggests that modifications to the imidazo[1,2-a]pyrimidine core can enhance therapeutic efficacy .
  • Drug-Likeness Studies :
    • Computational studies have assessed the drug-likeness of these compounds using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Such analyses indicate that structural modifications can optimize pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide against three analogs:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Solubility/Stability Notes
This compound (Target) C₉H₁₄Br₂N₄ 7-methyl, 2-ethylamine, dihydrobromide 338.04 High solubility in polar solvents
2-(Imidazo[1,2-a]pyrimidin-2-yl)ethanamine C₈H₁₀N₄ Unsubstituted core, 2-ethylamine 162.20 Lower aqueous solubility
3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine C₇H₈BrN₃ 3-bromo, pyridine core, 7-amine 226.07 Moderate stability; air-sensitive
7-Methylimidazo[1,2-a]pyrimidine C₇H₇N₃ 7-methyl, no side chain 133.16 Lipophilic; low water solubility
Key Comparative Insights :

Substituent Impact on Solubility: The dihydrobromide salt in the target compound enhances aqueous solubility compared to the non-salt analogs (e.g., 2-(imidazo[1,2-a]pyrimidin-2-yl)ethanamine) .

Bromine Substitution: Unlike 3-bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine , the target compound lacks bromine on the heterocyclic core.

Aromatic Core Variations :

  • The imidazo[1,2-a]pyrimidine core in the target compound differs from the imidazo[1,2-a]pyridine core in 3-bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine. Pyrimidine rings (two nitrogen atoms) confer distinct electronic properties compared to pyridine (one nitrogen), influencing π-π stacking and hydrogen-bonding interactions .

Biological Activity

2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

The compound's chemical profile is as follows:

PropertyValue
Molecular Formula C9H14Br2N4
Molecular Weight 338.04 g/mol
IUPAC Name 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine; dihydrobromide
InChI Key QYPUVNRBOQYXRQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=NC(=CN2C=C1)CCN.Br.Br

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Combining 2-aminopyrimidine with an aldehyde or ketone to form the imidazo[1,2-a]pyrimidine core.
  • Alkylation : Introducing the ethanamine group through alkylation with ethylamine derivatives.
  • Formation of Dihydrobromide Salt : Reacting the free base with hydrobromic acid to yield the dihydrobromide salt .

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo compounds can effectively inhibit bacterial growth and possess antifungal activity. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 93.7–46.9 μg/mL against various pathogens .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Similar imidazo compounds have been evaluated for their ability to inhibit viral replication in vitro, particularly against RNA viruses. The mechanism often involves interference with viral entry or replication processes .

Anticancer Activity

Several studies have focused on the anticancer potential of imidazo[1,2-a]pyrimidines. For example, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of various imidazo[1,2-a]pyrimidines, it was found that certain substitutions on the ring system significantly enhanced anticancer activity. Specifically, compounds with electron-donating groups showed improved potency against MCF-7 cells compared to those without such modifications .

Case Study 2: Antimicrobial Testing

A series of synthesized imidazo derivatives were tested against multi-drug resistant bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity, with some compounds achieving MIC values comparable to or lower than established antibiotics .

Q & A

Q. 1.1. What are the established synthetic routes for 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds. For example, reacting 2-aminopyrimidine with ethylene halohydrins (e.g., bromo or chloro derivatives) under acidic conditions forms the imidazo[1,2-a]pyrimidine core . Optimization involves adjusting reaction time (e.g., reflux for 6–12 hours), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents to maximize yield (typically 50–70%). Post-synthesis, dihydrobromide salt formation is achieved by treating the free base with hydrobromic acid .

Q. 1.2. What pharmacological activities are associated with imidazo[1,2-a]pyrimidine derivatives, and how are these properties validated experimentally?

Imidazo[1,2-a]pyrimidines exhibit anxiolytic, cardiovascular, and antimicrobial activities . Pharmacological validation involves in vitro assays (e.g., enzyme inhibition studies for phosphodiesterases) and in vivo models (e.g., rodent behavioral tests for anxiolytic effects). Dose-response curves and IC₅₀ values are critical for quantifying potency. For example, antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Q. 1.3. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing imidazole vs. pyrimidine ring signals) .
  • HRMS : Confirms molecular weight and purity (e.g., m/z matching calculated [M+H]⁺) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹) .
  • HPLC : Quantifies purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. 2.1. How should researchers design experiments to evaluate the environmental stability or metabolic pathways of this compound?

Adopt a tiered approach:

Physicochemical Properties : Determine logP (octanol-water partition coefficient) and pKa to predict bioavailability .

Stability Studies : Incubate the compound under varying pH (2–12), temperature (25–60°C), and light conditions, with LC-MS monitoring degradation products .

Metabolic Profiling : Use hepatic microsome assays (human/rodent) to identify phase I/II metabolites via UPLC-QTOF .

Q. 2.2. How can contradictions in synthetic yield or biological activity data be resolved?

Contradictions often arise from:

  • Impurity Profiles : Compare HPLC traces and HRMS data to rule out side products .
  • Biological Assay Variability : Standardize protocols (e.g., cell passage number, serum batch) and include positive controls (e.g., known PDE inhibitors) .
  • Crystallographic Analysis : Resolve structural ambiguities (e.g., tautomerism in the imidazo ring) using single-crystal X-ray diffraction .

Q. 2.3. What strategies are effective for establishing structure-activity relationships (SAR) in imidazo[1,2-a]pyrimidine derivatives?

  • Substituent Variation : Modify the 7-methyl group (e.g., replace with halogens or bulkier alkyl chains) and measure changes in receptor binding affinity .
  • Computational Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinase active sites) .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic motifs .

Q. 2.4. What are the best practices for ensuring compound stability during long-term storage?

  • Storage Conditions : Keep as a lyophilized solid at –20°C in amber vials to prevent photodegradation .
  • Buffered Solutions : Use phosphate-buffered saline (pH 7.4) with 0.01% sodium azide for aqueous formulations, stored at 4°C .
  • Periodic Reanalysis : Validate stability via NMR and HPLC every 6 months .

Q. 2.5. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein targets over nanosecond timescales .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .
  • ADME-Tox Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles early in development .

Methodological Resources

  • Synthetic Protocols : Detailed in .
  • Spectroscopic Data : Reference .
  • Biological Assays : Described in .
  • Computational Tools : Highlighted in .

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